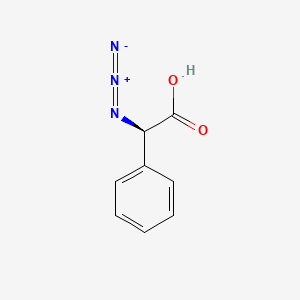

(R)-Azidophenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Azidophenylacetic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Staudinger-Vilarrasa Coupling

The Staudinger reaction facilitates the conversion of the azide group into a phosphazide intermediate, which reacts with carboxylic acids to form amides. For α-azido-phenylacetic acid derivatives, this reaction proceeds efficiently in toluene at room temperature:

Reaction Conditions

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Azido-phenylacetic acid methyl ester | Triphenylphosphine resin + benzoic acid | Toluene | 2 | >95 |

This method enables resin-bound amidation, bypassing traditional solid-phase peptide synthesis challenges. The reaction’s regioselectivity and lack of racemization make it ideal for chiral amino acid derivatives like (R)-Azidophenylacetic acid .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is highly efficient under mild conditions:

Typical Protocol

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Reducing Agent: Sodium ascorbate (20 mol%)

-

Solvent: H₂O/tert-BuOH (1:1)

-

Temperature: Room temperature

Example Reaction

| Azide Component | Alkyne Component | Product Yield (%) |

|---|---|---|

| This compound | Propargylamine | 58–60 |

This reaction is pivotal for bioconjugation and pharmaceutical applications due to its high regioselectivity and compatibility with aqueous environments .

Thermal and Photolytic Decomposition

Aryl azides like this compound decompose under heat or UV light to generate reactive nitrene intermediates. These nitrenes can undergo intramolecular cyclization or trap with nucleophiles:

Key Pathways

-

Thermal Decomposition : At 100–120°C, yields cyclic amidines (e.g., 3H-azepines) via nitrene insertion .

-

Photolysis : UV irradiation in aniline produces 2-anilino-3H-azepine derivatives .

Decomposition Products

| Conditions | Major Product | Yield (%) |

|---|---|---|

| Thermolysis (110°C) | 3H-Azepine derivatives | 40–60 |

| UV Light + Aniline | 2-Anilino-3H-azepine | 35–50 |

Ugi-Huisgen Tandem Reactions

This compound participates in Ugi four-component reactions followed by Huisgen cycloadditions to synthesize triazolo[1,5-a]pyrazin-6(7H)-ones:

Reaction Sequence

-

Ugi Reaction : this compound reacts with amines, isonitriles, and aldehydes in methanol (20–30 min, RT) to form linear adducts .

-

Cyclization : Heating in toluene induces intramolecular Huisgen cycloaddition (24 h, reflux), yielding fused triazole-pyrazinones .

Representative Yields

| Ugi Adduct | Cyclization Product | Yield (%) |

|---|---|---|

| 2-Azido-3-arylpropanoic acid derivatives | Triazolo-pyrazinones | 85–95 |

Synthetic Utility and Characterization

This compound is synthesized via diazotization of 4-aminophenylacetic acid with sodium nitrite and sodium azide:

Synthesis Protocol

-

Reagents : NaNO₂ (1.0 equiv), NaN₃ (10.0 equiv), HCl (12 M)

-

Conditions : 0°C → RT, 30 min

1H NMR Data (CDCl₃)

Eigenschaften

CAS-Nummer |

29125-25-5 |

|---|---|

Molekularformel |

C8H7N3O2 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

(2R)-2-azido-2-phenylacetic acid |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)/t7-/m1/s1 |

InChI-Schlüssel |

XUICXMXDTICQOZ-SSDOTTSWSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

Key on ui other cas no. |

29125-25-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.